molecular formula C26H18F2N4O4 B2738859 N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931737-63-2

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2738859
CAS No.: 931737-63-2
M. Wt: 488.451
InChI Key: CNTIJPMQEAFHTG-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a synthetic compound featuring a pyrazolo[4,3-c]quinoline core substituted with fluorophenyl, benzodioxol, and acetamide groups. The presence of fluorine atoms and a benzodioxol moiety may enhance bioavailability and target selectivity, as fluorination often improves metabolic stability and membrane permeability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F2N4O4/c27-16-5-7-21-18(9-16)25-19(12-31(21)11-15-3-1-2-4-20(15)28)26(34)32(30-25)13-24(33)29-17-6-8-22-23(10-17)36-14-35-22/h1-10,12H,11,13-14H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTIJPMQEAFHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CN(C5=C(C4=N3)C=C(C=C5)F)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Enzyme Inhibition

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide has shown promising results as an enzyme inhibitor. It exhibits inhibitory effects on various enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .

Anticancer Potential

The compound has demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis. This property is particularly relevant for its potential use as an anticancer agent. Studies have indicated that it disrupts mitochondrial membrane potential, which is crucial for cell survival under stress conditions like glucose starvation .

Antimicrobial Activity

Recent studies suggest that compounds similar to this compound may possess antimicrobial properties. Molecular docking studies have indicated potential interactions with bacterial targets .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Anti-inflammatory Studies : Research has focused on its ability to inhibit COX enzymes and reduce inflammation in preclinical models.
    • Study Reference : A study evaluated the anti-inflammatory potency using molecular docking techniques to predict interactions with COX enzymes .
  • Cancer Research : Investigations into its anticancer properties have shown that it can effectively induce apoptosis in various cancer cell lines.
    • Study Reference : Experimental results indicated significant reductions in cell viability in treated cancer cells compared to controls .
  • Antimicrobial Activity : Preliminary findings suggest that the compound may have activity against certain bacterial strains.
    • Study Reference : Molecular docking studies have proposed possible binding modes with bacterial targets .

Mechanism of Action

Comparison with Similar Compounds

Table 1. Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Synthetic Method
Target Compound Pyrazolo[4,3-c]quinoline 8-Fluoro, 5-(2-fluorobenzyl), benzodioxol Not specified
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chromene, 3-fluorophenyl, acetamide Suzuki coupling
N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinoline 6,7-Dimethoxy, 4-methylbenzoyl, benzodioxol Multi-step condensation

Physicochemical and Spectral Properties

  • Absorption and Fluorescence: Amino-substituted analogs () exhibit red-shifted absorption due to intermolecular charge transfer (ICT). The target compound’s fluorine substituents may reduce ICT compared to amino groups, altering photophysical behavior .
  • NMR Spectral Data : Compounds with benzodioxol and acetamide groups () show distinct ¹³C-NMR signals for carbonyl (170–175 ppm) and aromatic carbons (100–150 ppm). The target compound’s fluorinated regions are expected to display unique splitting patterns .

Table 2. Key Physicochemical Properties

Property Target Compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide N-(1,3-benzodioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Molecular Weight ~550 g/mol (estimated) 571.20 g/mol ~600 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~4.1 ~2.8
Key Spectral Features Fluorine splitting in ¹⁹F-NMR, benzodioxol ¹H-NMR (δ 6.0–6.5 ppm) Chromene C=O (δ 175 ppm in ¹³C-NMR) Quinoline C=O (δ 170 ppm), methoxy (δ 3.8–4.0 ppm)

Methodological Considerations in Similarity Assessment

  • Tanimoto Coefficient and Molecular Fingerprints : The target compound’s similarity to pyrazolopyrimidine analogs (e.g., ) can be quantified using Morgan fingerprints, with Tanimoto scores >0.7 indicating significant overlap .
  • Cross-Reactivity: While structural similarity often predicts shared activity (), cross-reactivity in immunoassays () depends on assay format, suggesting the need for functional validation .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a complex organic compound with promising biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that combines a benzodioxole moiety with a pyrazoloquinoline core, making it a candidate for various therapeutic applications, especially in oncology.

Molecular Characteristics

The molecular formula of this compound is C26H18F2N4O4C_{26}H_{18}F_{2}N_{4}O_{4} with a molecular weight of 488.4 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C26H18F2N4O4
Molecular Weight 488.4 g/mol
CAS Number 931737-63-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways. It has been shown to modulate various enzymes and receptors, leading to alterations in cellular processes such as proliferation, apoptosis, and signal transduction.

  • Inhibition of Kinases : The compound has demonstrated inhibitory effects on several kinases involved in cancer progression. For instance, it may inhibit the activity of p38 MAP kinase and other related pathways that are crucial for tumor growth and metastasis .
  • Apoptotic Pathways : Research indicates that the compound can influence apoptotic signaling by stabilizing anti-apoptotic complexes and modulating the expression of pro-apoptotic factors .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits significant cytotoxicity. For example:
    • IC50 Values : The IC50 values for different cancer cell lines have been reported as low as 14 nmol/L against specific targets like MEK1 .

Pharmacological Studies

The pharmacological profile of this compound has been assessed through various experimental models:

  • Xenograft Models : In vivo studies using xenograft models have demonstrated that treatment with this compound leads to reduced tumor growth and improved survival rates compared to controls .
  • Mechanistic Insights : Detailed investigations into its mechanism have revealed that it affects ERK phosphorylation pathways and inhibits downstream signaling involved in cell proliferation and survival .

Case Studies

Several case studies illustrate the effectiveness of this compound in targeted therapies:

  • Study on Colorectal Cancer : A study indicated that treatment with this compound resulted in significant tumor regression in colorectal cancer models due to its ability to inhibit key growth factors involved in tumor angiogenesis .
  • Combination Therapies : Research has also explored its potential in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance mechanisms observed in various cancers .

Q & A

Q. How can the compound’s potential as a fluorescent probe be evaluated?

  • Methodology :
  • Fluorescence Spectroscopy : Measure quantum yield and Stokes shift in buffer vs. DMSO.
  • Confocal Microscopy : Test cellular uptake and localization in live cells (e.g., cancer lines).
  • Reference : ’s benzo-phenoxazine analogs demonstrate fluorescence properties via π-conjugation .

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